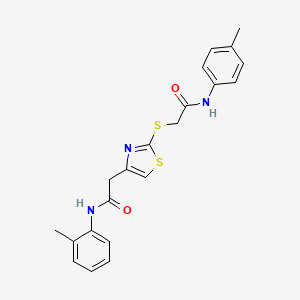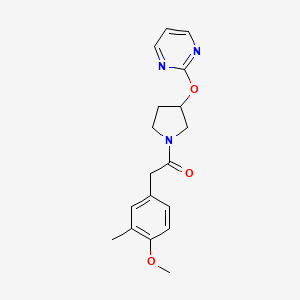![molecular formula C25H25N5O4S B2821672 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-39-3](/img/no-structure.png)
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzodioxole, piperazine, and imidazoquinazolinone. Benzodioxole is a type of aromatic organic compound that is a constituent of several pharmaceuticals and other types of natural and synthetic compounds . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . Imidazoquinazolinone is a type of heterocyclic compound that could potentially have interesting biological activities.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
- This compound is part of a family of benzimidazo[1,2-c]quinazolines, which have been explored for their potential as biologically active substances. For example, some derivatives, such as methyl 6-oxo-3,4-dihydro-2",6"-[1,3]thiazino[2,3-b]quinazoline-2-carboxylate, show antihypertensive activity. The compound could potentially be a precursor in synthesizing such biologically active molecules (Ivachtchenko, Kovalenko, & Drushlyak, 2002).
Antitumor Activity
- A related structure, 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents, demonstrated promising activity against a range of cancer lines, suggesting potential antitumor applications for similar compounds (Mamedov et al., 2022).
Cardiotonic Agents
- Derivatives of this compound class, particularly those with piperidine substituents and various 5-membered heterocycles, have been synthesized and examined for cardiotonic activity in dogs, highlighting potential cardiovascular applications (Nomoto et al., 1991).
Antimicrobial Activity
- Novel thiazolidinone derivatives containing piperazine moieties have been synthesized for their antimicrobial properties, indicating the potential of related compounds in antimicrobial applications (Patel et al., 2012).
Insecticidal Efficacy
- Novel bis quinazolin-4(3H)-one derivatives, synthesized using piperidine and other amines, showed insecticidal efficacy, suggesting possible applications in pest control (El-Shahawi et al., 2016).
Antipsychotic Agents
- Heterocyclic carboxamides, including those with piperazine moieties, have been studied as potential antipsychotic agents, indicating the relevance of such structures in neurological applications (Norman et al., 1996).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloro-1,3-benzodioxole, followed by the reaction of the resulting intermediate with 1-(3-oxopropyl)-piperazine and 2-mercapto-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-chloro-1,3-benzodioxole", "1-(3-oxopropyl)-piperazine", "2-mercapto-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloro-1,3-benzodioxole in the presence of a base such as potassium carbonate to form the intermediate 2-(2-chloro-1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 2: Reaction of the intermediate with 1-(3-oxopropyl)-piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.", "Step 3: Reaction of the intermediate with 2-mercapto-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one in the presence of a base such as triethylamine to form the final product 2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
CAS-Nummer |
1028685-39-3 |
Produktname |
2-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Molekularformel |
C25H25N5O4S |
Molekulargewicht |
491.57 |
IUPAC-Name |
2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H25N5O4S/c31-22(29-11-9-28(10-12-29)14-16-5-7-20-21(13-16)34-15-33-20)8-6-19-24(32)30-23(26-19)17-3-1-2-4-18(17)27-25(30)35/h1-5,7,13,19,26H,6,8-12,14-15H2 |
InChI-Schlüssel |
WMWMUWNWRATZPC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCC4C(=O)N5C(=C6C=CC=CC6=NC5=S)N4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2821590.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821592.png)


![1-(3,4-dimethylphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2821595.png)

![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2821602.png)

![4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2821604.png)

![6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2821608.png)


